Beta-defensin133
Description
Beta-defensin133 (hBD133) is a member of the human beta-defensin family, a group of small cationic peptides critical to innate immunity. These peptides are characterized by their antimicrobial properties, disrupting microbial membranes via electrostatic interactions, and their role in modulating adaptive immunity by recruiting immune cells like dendritic cells (DCs) and memory T cells through chemokine receptor CCR6 . Beta-defensins are expressed in epithelial tissues (e.g., skin, respiratory tract) and play dual roles in direct pathogen neutralization and immune cell coordination .
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
VKCAVKDTYSCFIVRGKCRHECHDFEKPIGFCTKLNANCYM |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Beta-Defensins
Beta-defensin133 shares core characteristics with other beta-defensins but differs in structural and functional nuances. Below, hBD133 is compared to well-studied analogs: hBD1, hBD2, and hBD3.
Structural Comparison
| Feature | hBD133* | hBD1 | hBD2 | hBD3 |
|---|---|---|---|---|
| Length (AA) | ~45 | 36 | 41 | 45 |
| Disulfide Bonds | 3 conserved | 3 | 3 | 3 |
| Charge (pI) | ~9.5 | ~8.5 | ~9.0 | ~10.0 |
*Hypothetical data for hBD133 inferred from beta-defensin family trends .
Key Insights :
- All beta-defensins share a three-disulfide bond scaffold critical for stability and function.
- hBD3’s higher isoelectric point (pI) correlates with stronger antimicrobial activity against Gram-positive bacteria, suggesting hBD133’s pI (~9.5) may position it between hBD2 and hBD3 in efficacy .
Functional Comparison
Antimicrobial Activity
| Pathogen | hBD133* (MIC, µg/mL) | hBD1 | hBD2 | hBD3 |
|---|---|---|---|---|
| Pseudomonas aeruginosa | 10–15 | >50 | 5–10 | 2–5 |
| Staphylococcus aureus | 5–10 | >50 | 10–20 | 1–3 |
*MIC (Minimum Inhibitory Concentration) values for hBD133 are extrapolated from beta-defensin trends .
Key Insights :
- hBD133’s hypothetical MIC range suggests intermediate potency compared to hBD2 and hBD3. hBD3’s superior activity against S. aureus is attributed to its higher positive charge and structural flexibility .
- hBD1 shows weak antimicrobial activity, likely due to its lower charge and reduced membrane disruption efficiency .
Chemotactic Activity
| Peptide | CCR6 Affinity | Target Cells | Pertussis Toxin Sensitivity |
|---|---|---|---|
| hBD133* | High | Immature DCs, Memory T Cells | Yes |
| hBD1 | Low | Immature DCs | Yes |
| hBD2/hBD3 | High | Immature DCs, Memory T Cells | Yes |
Research Findings and Data
Antimicrobial Mechanisms
- Beta-defensins disrupt microbial membranes via electrostatic interactions.
- hBD2 demonstrates specificity against P. aeruginosa, a common opportunistic pathogen, suggesting hBD133 may similarly target respiratory or wound infections .
Chemotaxis and Immune Modulation
- Beta-defensins bridge innate and adaptive immunity by attracting CCR6+ DCs and T cells. hBD2/hBD3’s chemotactic potency is linked to their structural stability, a feature likely critical for hBD133 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
